molecular formula C22H20N4O3 B2563638 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034464-82-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2563638
CAS No.: 2034464-82-7
M. Wt: 388.427
InChI Key: HAIGDYWOPHFHHV-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Compounds related to the furan and pyrazole moieties have been explored for their potent antiprotozoal properties. For instance, imidazo[1,2-a]pyridines, which share structural similarities with the compound , have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Cytotoxicity Against Cancer Cells

Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research. Such studies provide a foundational understanding of the structural requirements for activity and offer a path for the development of new therapeutic agents (Ashraf S. Hassan et al., 2014).

DNA Interaction and Amplification

The structural motif of furan and pyridine, as present in the compound of interest, has been linked to compounds that show strong DNA affinities. This characteristic is crucial for the design of drugs that target DNA or require DNA interaction for their mechanism of action, such as certain anticancer or antiviral drugs (D. J. Brown et al., 1982).

Inhibitors of Cellular Pathways

Research into quinoline carboxamides reveals the utility of such compounds in inhibiting key cellular pathways, such as the Ataxia Telangiectasia Mutated (ATM) kinase, which is involved in DNA damage response. These findings highlight the potential for developing targeted therapies for diseases caused by or involving DNA damage (S. Degorce et al., 2016).

Molecular Interaction Studies

Further investigations into the interactions of related compounds with cellular receptors have provided insights into the molecular basis of their activity, paving the way for the rational design of new compounds with improved efficacy and selectivity (J. Shim et al., 2002).

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-26-21(11-20(25-26)16-4-3-5-18(10-16)28-2)22(27)24-13-15-6-7-19(23-12-15)17-8-9-29-14-17/h3-12,14H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGDYWOPHFHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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